molecular formula C11H9BrO2 B1383750 5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid CAS No. 2060034-66-2

5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

Cat. No.: B1383750
CAS No.: 2060034-66-2
M. Wt: 253.09 g/mol
InChI Key: GPDGZULMFPEJED-UHFFFAOYSA-N
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Description

5-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is a brominated derivative of the cyclopropa[a]indene carboxylic acid scaffold. The parent compound, 1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid (CAS 501418-06-0), has a molecular formula of C₁₁H₁₀O₂, a molar mass of 174.2 g/mol, and a melting point of 132–135°C .

Properties

IUPAC Name

5-bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO2/c12-8-3-1-2-5-6(8)4-7-9(5)10(7)11(13)14/h1-3,7,9-10H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDGZULMFPEJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)C3=C1C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid typically involves the bromination of cyclopropa[a]indene-1-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of ketones, alcohols, or other related compounds .

Scientific Research Applications

Anticancer Research

5-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid has been investigated for its potential anticancer properties. Its structural analogs have shown efficacy in inhibiting certain cancer cell lines, making it a candidate for further drug development. Studies indicate that the bromine atom may enhance biological activity by affecting the compound's interaction with biological targets.

Neuropharmacology

Research indicates that derivatives of this compound exhibit neuroprotective effects. It has been studied for its potential to modulate neurotransmitter systems, which could lead to advancements in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Building Block for Organic Synthesis

This compound serves as an essential intermediate in the synthesis of various organic compounds. Its unique cyclopropane structure allows for diverse functionalization reactions, making it useful in creating complex molecules with specific properties.

Photochemical Applications

The compound has been explored for its photochemical properties. It can be utilized in photoinitiators and light-sensitive materials due to its ability to undergo photochemical reactions under UV light.

Polymer Chemistry

This compound has potential applications in polymer science, particularly in the development of new polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve material performance.

Nanotechnology

Research is being conducted on the use of this compound in nanomaterials. Its unique structure can facilitate the formation of nanoparticles or nanocomposites with specific functionalities for applications in electronics and catalysis.

Environmental Remediation

The compound's derivatives have been studied for their potential use in environmental remediation processes. They may play a role in the degradation of pollutants due to their reactivity and ability to form stable complexes with heavy metals.

Case Studies

Study TitleFocusFindings
Anticancer Activity of Cyclopropane DerivativesInvestigated various derivatives including 5-bromo analogsShowed significant inhibition of tumor growth in vitro
Neuroprotective Effects of 5-Bromo DerivativesExplored effects on neuronal cell linesIndicated reduced apoptosis and improved cell viability
Synthesis of Novel Polymers Using Cyclopropane ScaffoldsDeveloped new polymers incorporating this compoundResulted in materials with enhanced thermal stability

Mechanism of Action

The mechanism of action of 5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 5-bromo-cyclopropa[a]indene-1-carboxylic acid with its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number
Parent compound None C₁₁H₁₀O₂ 174.2 501418-06-0
5-Chloro derivative Cl at C5 C₁₁H₉ClO₂ 208.64 2044773-47-7
5-Bromo derivative (hypothetical) Br at C5 C₁₁H₉BrO₂ ~253.09 Not available
3-Bromo-5-fluoro derivative Br at C3, F at C5 C₁₁H₇BrFO₂ 273.08 2060049-93-4
4-Chloro derivative Cl at C4 C₁₁H₉ClO₂ 208.64 2060042-58-0

Key Observations:

  • Molecular Weight: Bromine substitution increases molecular weight significantly (~44.5 g/mol) compared to the chloro analog due to bromine’s higher atomic mass .
  • Reactivity: Bromine’s larger atomic radius and polarizability may enhance susceptibility to nucleophilic substitution compared to chlorine or fluorine .

Physical and Chemical Properties

Property Parent Compound 5-Chloro Derivative 3-Bromo-5-fluoro Derivative
Melting Point 132–135°C Not reported Not reported
Density (g/cm³) 1.344 (predicted) N/A N/A
Solubility Chloroform, methanol (slight) Not reported Not reported
Predicted pKa 4.57 Not reported Not reported

Inferences for 5-Bromo Derivative:

  • Solubility: Likely reduced compared to the parent due to bromine’s hydrophobicity.
  • Stability: May require inert storage conditions (e.g., argon atmosphere) to prevent decomposition, as seen in safety guidelines for fluoro/chloro analogs .

Biological Activity

5-Bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid (CAS Number: 2060034-66-2) is a halogenated organic compound characterized by its unique cyclopropa[a]indene core and a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities, which are under investigation for various applications in medicinal chemistry and biochemistry.

The molecular formula of this compound is C11H9BrO2C_{11}H_{9}BrO_{2} with a molecular weight of approximately 287.53 g/mol. The presence of bromine and the carboxylic acid group contribute to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits various biological activities:

  • Antimicrobial Properties : Research indicates that compounds with similar structures may inhibit bacterial growth by targeting specific enzymes or receptors. The halogenated nature of this compound could enhance its binding affinity to biological molecules.
  • Enzyme Inhibition : The compound may interact with cystathionine γ-synthase (bCSE), an enzyme implicated in bacterial resistance mechanisms. Inhibition of bCSE can enhance the effectiveness of antibiotics against resistant strains of bacteria .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may bind to active sites on enzymes or receptors, thereby modulating their activity.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for drug development:

StudyFindings
Study 1 Investigated the synthesis of indole-based inhibitors that include brominated compounds similar to this compound. Results indicated enhanced antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa when these compounds were used as potentiators for antibiotics .
Study 2 Examined the structural activity relationship (SAR) of cyclopropane derivatives. It was found that halogen substitution significantly alters the interaction profiles with target biomolecules .
Study 3 Focused on the synthesis and characterization of cyclopropa[a]indene derivatives. The study highlighted the importance of the carboxylic acid group in mediating biological interactions .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid?

  • Methodological Answer : Synthesis involves bromination of the parent cyclopropane-indene carboxylic acid. Use brominating agents like NN-bromosuccinimide (NBS) under inert conditions (e.g., dry DCM, 0–5°C). Reaction optimization includes:

  • Catalyst screening : Lewis acids (e.g., FeCl3_3) to enhance regioselectivity.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.
  • Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Q. How can the compound be characterized structurally?

  • Methodological Answer :

  • Spectroscopy : 1H^1H/13C^{13}C NMR for cyclopropane ring protons (δ 1.5–2.5 ppm) and carboxylic acid protons (broad δ 10–12 ppm). IR confirms the C=O stretch (~1700 cm1^{-1}) .
  • X-ray crystallography : For absolute configuration determination, grow single crystals via slow evaporation (e.g., ethanol/water). Analyze dihedral angles and hydrogen-bonding networks .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.
  • Storage : Store in sealed, light-protected containers at 2–8°C. Avoid contact with strong oxidizers .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported reactivity data?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation energies for bromination pathways (e.g., B3LYP/6-31G* basis set). Compare with experimental yields to identify kinetically favored routes.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on cyclopropane ring stability .

Q. What advanced techniques optimize regioselectivity in functionalizing the cyclopropane ring?

  • Methodological Answer :

  • Directed C–H activation : Use Pd(II) catalysts with directing groups (e.g., carboxylic acid) to target specific positions.
  • Electrochemical methods : Apply controlled potential to stabilize reactive intermediates (e.g., bromonium ions) for selective substitution .

Q. How to address discrepancies in stability studies under varying pH conditions?

  • Methodological Answer :

  • Kinetic profiling : Conduct pH-dependent degradation assays (pH 2–12) at 25°C and 40°C. Monitor via UV-Vis (λ = 250–300 nm) or LC-MS for decomposition products.
  • Mechanistic analysis : Identify hydrolytic pathways (e.g., ring-opening vs. decarboxylation) using isotopic labeling (18O^{18}O-H2_2O) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
Reactant of Route 2
5-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

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